3-Ethoxy-2-methylaniline
Description
Contextualization within the Chemistry of Substituted Anilines and Aromatic Amines
Aniline (B41778), the simplest aromatic amine, consists of a phenyl group attached to an amino group (-NH2). researchgate.net The chemistry of aniline and its derivatives is characterized by the interplay between the aromatic ring and the amino substituent. The amino group is a potent activating group, meaning it donates electron density to the benzene (B151609) ring, making the ring more susceptible to electrophilic aromatic substitution reactions. vulcanchem.commdpi.com
Substituted anilines are compounds where one or more hydrogen atoms on the benzene ring have been replaced by other functional groups. These substituents can profoundly alter the aniline molecule's physical and chemical properties, including its basicity (pKa), the C-N bond length, and the orientation of subsequent reactions. vulcanchem.comchembk.com Substituents are broadly classified as either electron-donating or electron-withdrawing. Electron-donating groups increase the electron density of the ring and the basicity of the amino group, while electron-withdrawing groups have the opposite effect. chembk.com 3-Ethoxy-2-methylaniline belongs to a class of disubstituted anilines where both substituents are electron-donating, creating a molecule with distinct reactivity patterns.
Significance of the Ethoxy and Methyl Substituents in Aromatic Systems for Chemical Research
The specific combination of ethoxy (-OCH2CH3) and methyl (-CH3) groups at the 2- and 3-positions relative to the amino group gives this compound its particular characteristics.
The ethoxy group is an alkoxy group and a strong electron-donating substituent. mdpi.com It donates electron density to the aromatic ring primarily through a resonance effect (mesomeric effect), where the lone pairs on the oxygen atom are delocalized into the ring's pi-system. nih.gov This donation of electrons significantly activates the ring towards electrophilic attack. shachemlin.com Like other strong activating groups, the ethoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. shachemlin.com The ethoxy group can also influence physical properties such as solubility and can introduce some steric bulk. researchgate.net
The methyl group is a weak electron-donating group that activates the aromatic ring through an inductive effect and hyperconjugation. mdpi.com It is also an ortho, para-director. In thermal reactions of polycyclic aromatic hydrocarbons, methyl groups have been shown to be key in lowering the temperature required to initiate chemical reactions. The presence of both an ethoxy and a methyl group on the aniline ring creates a highly activated system, with the directing effects of all three substituents (amino, ethoxy, and methyl) influencing the regioselectivity of further chemical transformations.
Overview of Research Directions and Academic Relevance
This compound is a compound of interest primarily as a versatile intermediate in organic synthesis. Its structural complexity and the electronic nature of its substituents make it a valuable building block for creating more complex molecules.
Research has indicated that this compound has been explored for its potential antimicrobial and anti-inflammatory properties. vulcanchem.com This places the compound and its derivatives in the realm of medicinal chemistry research. The development of new antimicrobial and anti-inflammatory agents is a significant area of pharmaceutical science. mdpi.com
Furthermore, structurally related compounds serve as precursors in the synthesis of bioactive heterocyclic compounds. For example, 3-Methoxy-2-methylaniline (B139353), a close analog, is used in the preparation of indoles, indazoles, and quinoline-based antiviral agents. This suggests that this compound could be a valuable starting material for creating diverse molecular scaffolds with potential therapeutic applications, including anticancer agents. vulcanchem.com Its utility extends to being a building block for specialized dyes and components in organic electronic materials. vulcanchem.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 111185-04-7 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| PubChem CID | 13737011 |
Data sourced from PubChem. beilstein-journals.org
Comparison of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| This compound | 111185-04-7 | C₉H₁₃NO | Reference Compound |
| 3-Ethoxy-4-methylaniline (B1267182) | 2486-64-8 | C₉H₁₃NO | Methyl group at position 4 instead of 2. vulcanchem.com |
| 3-Methoxy-2-methylaniline | 19500-02-8 | C₈H₁₁NO | Methoxy (B1213986) group instead of ethoxy group. |
| 3-Ethyl-2-methylaniline | 89370-36-5 | C₉H₁₃N | Ethyl group instead of ethoxy group. chembk.com |
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTKEOVIVQLVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548035 | |
| Record name | 3-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111185-04-7 | |
| Record name | 3-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20548035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Synthesis of 3 Ethoxy 2 Methylaniline
Strategic Approaches for ortho-Substituted Aniline (B41778) Synthesis
The regioselective synthesis of ortho-substituted anilines presents a significant challenge due to the inherent directing effects of the amino group, which typically favors para-substitution. Overcoming this electronic preference requires specialized synthetic strategies, broadly categorized into catalytic and stoichiometric methods.
Catalytic Transformations for Aniline Derivatives
Catalytic methods offer an atom-economical and often milder approach to the synthesis of ortho-substituted anilines. These reactions typically involve transition metal catalysts that can direct alkylation or other functionalization to the position adjacent to the amino group.
One prominent strategy is the acid-catalyzed ortho-alkylation of anilines. For instance, the reaction of para-substituted anilines with styrenes at elevated temperatures, catalyzed by trifluoromethanesulfonic acid (CF3SO3H), yields ortho-alkylated products with high chemoselectivity. rsc.org This method has been shown to be effective for a range of substituted anilines and styrenes, affording yields between 42% and 87%. rsc.org Another approach involves the use of aluminum anilide catalysts for the high-temperature, high-pressure reaction of anilines with alkenes like ethene to produce ortho-ethylated anilines. chemicalbook.com
A variety of catalysts have been explored for N-alkylation of anilines, which can sometimes be directed to C-alkylation under specific conditions. Catalysts such as SmI2, ferric perchlorate (B79767) on silica (B1680970) gel, and various transition metal complexes (Ru, Ir, Pt, Au, Pd) have been employed for N-alkylation, which underpins the broader field of aniline functionalization. researchgate.netarkat-usa.org
| Aniline Substrate | Alkene/Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| p-Toluidine (B81030) | Styrene | CF3SO3H | - | Elevated | 42-87 | rsc.org |
| Aniline | Ethene | Aluminum anilide | - | 200-300 | High | chemicalbook.com |
| o-Toluidine (B26562) | Ethene | Triethyl aluminum | - | 300-325 | Not specified | chemicalbook.com |
Stoichiometric Reaction Methodologies in Aniline Synthesis
Stoichiometric methods, while often requiring harsher conditions and generating more waste, provide a powerful and sometimes more predictable means of achieving ortho-substitution. Directed ortho-lithiation is a cornerstone of this approach.
In this methodology, the aniline is first protected, typically as an amide (e.g., a pivaloyl amide), to both reduce the basicity of the nitrogen and introduce a directing group. The protected aniline is then treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, which selectively removes a proton from the ortho position. This generates a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce the desired substituent. For example, N-pivaloylanilines can be efficiently ortho-lithiated and subsequently reacted with electrophiles like dimethyl disulfide, methyl iodide, or aldehydes to yield the corresponding ortho-substituted products in good yields. sci-hub.se The pivalamido group has been shown to be a highly effective directing group, even overriding the directing effect of a meta-methoxy group to achieve regiospecific functionalization at the 2-position. sci-hub.se
| Protected Aniline | Lithiation Reagent | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Pivaloyl-p-chloroaniline | n-BuLi | (CH3S)2 | N-Pivaloyl-2-methylthio-4-chloroaniline | Good | sci-hub.se |
| N-Pivaloyl-m-anisidine | n-BuLi | DMF | N-Pivaloyl-2-formyl-5-methoxyaniline | Good | sci-hub.se |
| N-Pivaloyl-o-toluidine | n-BuLi | CH3I | N-Pivaloyl-2-ethyl-6-methylaniline | Good | sci-hub.se |
Precursor-Based Synthesis and Functional Group Interconversions Leading to 3-Ethoxy-2-methylaniline
A common and effective strategy for the synthesis of complex anilines like this compound involves the construction of a substituted aromatic ring followed by the introduction or unmasking of the aniline functionality.
Reduction of Nitroaromatic Precursors
The reduction of a nitro group is one of the most reliable methods for the synthesis of anilines. This approach allows for the assembly of the desired substitution pattern on the aromatic ring prior to the formation of the sensitive amino group. For the synthesis of this compound, a plausible precursor is 1-ethoxy-2-methyl-3-nitrobenzene.
The synthesis of this nitroaromatic precursor would likely start from 2-methyl-3-nitrophenol (B1294317). This starting material can be prepared through various methods, including the diazotization of p-toluidine followed by heating. sigmaaldrich.com The phenolic hydroxyl group of 2-methyl-3-nitrophenol can then be ethylated using an ethylating agent such as diethyl sulfate (B86663) or ethyl iodide in the presence of a base to yield 1-ethoxy-2-methyl-3-nitrobenzene.
The final step is the reduction of the nitro group. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2 over Pd/C), or metal-acid systems (e.g., Fe/HCl, SnCl2/HCl). prepchem.com For instance, the reduction of the analogous 1-methoxy-2-methyl-4-nitrobenzene to 4-methoxy-3-methylaniline (B90814) has been achieved in quantitative yield using 10% Pd/C under a hydrogen atmosphere. appchemical.com
| Nitroaromatic Precursor | Reducing Agent/System | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Chloro-2-methyl-3-nitrobenzene | Fe/HCl | Water | Boiling | 3-Chloro-2-methylaniline | Not specified | prepchem.com |
| 1-Methoxy-2-methyl-4-nitrobenzene | H2, 10% Pd/C | Methanol | RT, 1 atm, 16 h | 4-Methoxy-3-methylaniline | 100 | appchemical.com |
Amination Reactions (e.g., Buchwald-Hartwig, Ullmann) for Aryl Halides
Cross-coupling reactions provide a powerful alternative for the formation of the C-N bond in aniline synthesis. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods in this category. These reactions typically involve the coupling of an aryl halide with an amine or an ammonia (B1221849) equivalent.
For the synthesis of this compound, a suitable precursor would be 2-bromo-1-ethoxy-3-methylbenzene. The synthesis of this aryl bromide could potentially be achieved from 3-methylphenol through bromination and subsequent ethylation.
The Buchwald-Hartwig amination employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the aryl halide with an amine. To form a primary aniline like this compound, an ammonia equivalent such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide is often used, followed by hydrolysis.
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. Traditionally, this reaction required harsh conditions (high temperatures and stoichiometric copper), but modern advancements have led to milder, more versatile catalytic systems.
Synthesis of Related Ethoxy- and Methyl-Substituted Aniline Analogues
The synthetic methodologies described above are broadly applicable to a variety of substituted anilines. The synthesis of analogues of this compound provides further insight into the versatility of these methods.
For example, 2-ethyl-6-methylaniline can be synthesized via the high-temperature, high-pressure alkylation of o-toluidine with ethene using an aluminum anilide catalyst. prepchem.com Alternatively, it can be prepared by the reduction of the corresponding nitro compound.
The synthesis of 2-methoxy-6-methylaniline often starts from 2-methyl-6-nitrophenol, which is methylated and then reduced. Another route involves the nitration of o-cresol, followed by methylation of the resulting nitrophenol and subsequent reduction of the nitro group.
2,6-Diethylaniline is produced industrially by heating aniline with ethylene (B1197577) at high temperatures and pressures in the presence of an aluminum anilide catalyst. chemicalbook.com It can also be synthesized by the dehydrogenation of 2,6-diethylcyclohexylamine over a palladium catalyst. prepchem.com
These examples highlight the common strategies of building the substitution pattern on the aromatic ring and then introducing the amino group, often through the reduction of a nitro precursor, or by direct alkylation of a simpler aniline.
Synthesis of 3-Methoxy-2-methylaniline (B139353) and Derivatives
The synthesis of 3-Methoxy-2-methylaniline, a close structural analog of this compound, provides valuable insight into the viable synthetic routes for this class of compounds. The methodologies employed for the methoxy (B1213986) derivative can often be adapted for its ethoxy counterpart, typically by utilizing the corresponding ethoxy-substituted precursors.
One primary and efficient method involves the reduction of a nitroaromatic precursor. Specifically, 3-Methoxy-2-methylaniline can be prepared from 2-methyl-3-nitroanisole. chemicalbook.com This transformation is typically achieved through catalytic hydrogenation. The reaction involves stirring a solution of the nitro compound in ethanol (B145695) with a suspension of 5% palladium on carbon under a hydrogen atmosphere at room temperature. chemicalbook.com The process continues for several hours, after which the catalyst is removed by filtration. The resulting filtrate is then concentrated under vacuum to yield the desired aniline derivative in quantitative amounts. chemicalbook.com
An alternative pathway begins with 2-methyl-3-nitrophenol. guidechem.com This multi-step process first involves the methylation of the phenolic hydroxyl group to form 2-methyl-1-(methoxy)-3-nitrobenzene. Following this etherification step, the nitro group is reduced to the corresponding amine, yielding 3-Methoxy-2-methylaniline. guidechem.com
A more complex synthesis has also been reported starting from 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one. chemicalbook.com This route involves a two-stage process where the starting material is first treated with potassium tert-butoxide in tetrahydrofuran (B95107) (THF) at low temperatures. chemicalbook.com Subsequently, dimethyl sulfate is added to the reaction mixture to yield the final product. chemicalbook.com This method achieved an 89% yield as determined by HPLC assay. chemicalbook.com
| Starting Material | Key Reagents/Catalyst | Product | Reported Yield |
|---|---|---|---|
| 2-Methyl-3-nitroanisole | H₂, 5% Pd/C, Ethanol | 3-Methoxy-2-methylaniline | Quantitative chemicalbook.com |
| 2-Methyl-3-nitrophenol | 1. Methylation agent 2. Reducing agent | 3-Methoxy-2-methylaniline | Not specified guidechem.com |
| 3-amino-6-iodo-2-methyl-2-cyclohexen-1-one | 1. Potassium tert-butoxide 2. Dimethyl sulfate | 3-Methoxy-2-methylaniline | 89% chemicalbook.com |
Synthesis of Schiff Bases from Substituted Anilines via Condensation Reactions
Substituted anilines, including this compound, are primary amines and readily undergo condensation reactions with carbonyl compounds to form Schiff bases, also known as imines or azomethines. jetir.orgresearchgate.net This reaction is a fundamental transformation in organic chemistry, forming a carbon-nitrogen double bond (-C=N-). jetir.org
The synthesis is typically straightforward, involving the reaction of the aniline with an aldehyde or a ketone in an appropriate solvent, commonly ethanol. researchgate.netderpharmachemica.com The process often involves refluxing the mixture for a period to drive the reaction to completion. researchgate.net In many cases, a catalytic amount of a weak acid, such as glacial acetic acid, is added to facilitate the dehydration step. derpharmachemica.com The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization from a suitable solvent like ethanol. derpharmachemica.com This method is widely applicable for a vast range of aromatic amines and carbonyl compounds. derpharmachemica.com
The general reaction for this compound can be represented as:
this compound + R-CHO (Aldehyde) → 3-Ethoxy-2-methylphenyl-imine + H₂O
this compound + R₂-CO (Ketone) → 3-Ethoxy-2-methylphenyl-imine + H₂O
| Reactant 1 (Aniline) | Reactant 2 (Carbonyl) | Typical Conditions | Product Type |
|---|---|---|---|
| This compound | Aromatic Aldehyde (e.g., Salicylaldehyde) | Ethanol, Glacial Acetic Acid (cat.), Reflux | Schiff Base (Imine) derpharmachemica.com |
| This compound | Aliphatic Ketone (e.g., Acetone) | Ethanol, Reflux | Schiff Base (Imine) jetir.org |
| Substituted Aniline | Aromatic Ketone (e.g., Acetophenone) | Solvent, Catalyst | Schiff Base (Imine) iaea.org |
Electrosynthesis Approaches for Aniline Derivatives
Electrochemical synthesis offers a powerful and environmentally conscious alternative to conventional chemical methods for producing aniline derivatives. electrochemsci.org Electrosynthesis can provide greater process control and avoids the need for harsh chemical reducing agents or high-pressure hydrogenation. electrochemsci.orgresearchgate.net A primary application of this technique is the reduction of substituted nitrobenzenes to their corresponding anilines. researchgate.netacs.org
The electrochemical reduction of a nitroaromatic compound, such as the logical precursor 1-ethoxy-2-methyl-3-nitrobenzene, involves the transfer of electrons from a cathode to the nitro group. This process typically occurs in an electrochemical cell containing a supporting electrolyte. electrochemsci.org The reaction outcome can be highly dependent on factors such as the pH of the solution, with lower pH values generally favoring the complete reduction to the amine. researchgate.net
Advanced electrosynthesis methods utilize redox mediators to improve efficiency and selectivity. For instance, a polyoxometalate mediator can be reduced at the cathode and then, in solution, react with the nitrobenzene (B124822) substrate to yield the aniline derivative with high selectivity. acs.org This mediated approach allows for reactions to be conducted under mild conditions, often in aqueous solutions like dilute phosphoric acid. acs.org Such methods have demonstrated high conversion rates and selectivity for the desired aniline product, showcasing a sustainable route for the synthesis of these valuable compounds. acs.org
| Synthetic Approach | Typical Precursor | Key Parameters | Product |
|---|---|---|---|
| Direct Electrochemical Reduction | Substituted Nitrobenzene | Cathode material, pH, supporting electrolyte researchgate.net | Aniline Derivative researchgate.net |
| Mediated Electrocatalytic Reduction | Substituted Nitrobenzene | Redox mediator (e.g., polyoxometalate), aqueous acid acs.org | Aniline Derivative acs.org |
| Anodic Oxidation and Amination | Lignin-derived Phenols | Anodic oxidation, subsequent reaction with an amine source researchgate.net | Aniline Derivative researchgate.net |
Reaction Mechanisms and Reactivity Studies of 3 Ethoxy 2 Methylaniline and Its Analogues
Electrophilic Aromatic Substitution Patterns in Substituted Anilines
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In aniline (B41778) and its derivatives, the amino group is a powerful activating, ortho-, para-directing substituent due to the delocalization of its lone pair of electrons into the benzene (B151609) ring. chemistrysteps.comutwente.nl This increased electron density makes the ring highly nucleophilic and susceptible to attack by electrophiles, primarily at the positions ortho and para to the amino group. bohrium.com
The presence of additional substituents, such as the 2-methyl and 3-ethoxy groups in 3-ethoxy-2-methylaniline, further modulates this reactivity. The ethoxy group at the meta-position is also an ortho-, para-director and an activating group. The methyl group at the ortho-position is a weakly activating, ortho-, para-director. The combined directing effects of the amino, ethoxy, and methyl groups, along with steric considerations, determine the regioselectivity of EAS reactions.
For this compound, the positions are activated as follows:
Position 4 (para to -NH2, ortho to -OEt): Strongly activated by the amino group and activated by the ethoxy group. This position is generally favored for electrophilic attack.
Position 6 (ortho to -NH2, ortho to -Me): Strongly activated by the amino group and activated by the methyl group. However, this position is sterically hindered by the adjacent methyl and amino groups.
Position 5 (meta to -NH2, ortho to -OEt, meta to -Me): Activated by the ethoxy group but meta to the powerful amino director.
Halogenation: Direct halogenation of highly activated anilines can be difficult to control, often leading to multiple substitutions. chemistrysteps.comgoogle.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. bohrium.com To achieve selective monohalogenation, milder conditions or protecting the amino group as an amide are often employed. chemistrysteps.com For this compound, halogenation would be expected to occur preferentially at the less sterically hindered and electronically activated position 4. The use of N-halosuccinimides (NXS) in the presence of a grinding auxiliary like PEG-400 has been shown to be an effective method for the regioselective halogenation of anilines, often favoring the para-position. beilstein-journals.org
Nitration: Direct nitration of anilines with strong acids like nitric and sulfuric acid is often problematic. The strongly acidic conditions can protonate the basic amino group, forming an anilinium ion (-NH3+). chemistrysteps.comutwente.nl This protonated group is strongly deactivating and a meta-director, leading to the formation of meta-nitro products. chemistrysteps.combohrium.com To circumvent this, the amino group can be acetylated to form an acetanilide, which is still an ortho-, para-director but less activating, allowing for controlled nitration, typically at the para position. The acetyl group can then be removed by hydrolysis. chemistrysteps.comgoogle.com Alternatively, reagents like bismuth nitrate (B79036) pentahydrate have been explored for the selective ortho-nitration of anilines under milder conditions. nih.gov For this compound, nitration following the acetylation protection strategy would be expected to yield the 4-nitro derivative.
Mechanistic Investigations of Intramolecular Radical Additions to Substituted Anilines
Radical addition reactions offer a powerful alternative to ionic pathways for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Intramolecular radical additions to arenes, including aniline derivatives, can be used to construct cyclic structures. The success of such cyclizations depends on the nature of the radical, the substituents on the aromatic ring, and the length of the tether connecting the radical center to the ring.
DFT calculations on the intramolecular radical addition to aniline derivatives have shown that polar effects are highly significant. researchgate.net The reaction is most favorable when an electrophilic radical combines with a nucleophilic arene. researchgate.net The electron-donating amino group makes the aniline ring nucleophilic, thus facilitating attack by electrophilic radicals. The substitution at the nitrogen atom is also crucial, with phenyl substitution leading to faster addition than methyl substitution. researchgate.net
In the context of this compound, the electron-donating ethoxy and methyl groups further increase the nucleophilicity of the aromatic ring, making it a suitable substrate for intramolecular radical additions, provided a radical can be generated on a side chain at an appropriate position for cyclization (e.g., 5-exo or 6-exo). The general mechanism for a radical chain addition involves initiation, propagation, and termination steps. wikipedia.orglibretexts.org In an intramolecular cyclization, the key propagation step involves the attack of the radical onto the aromatic ring to form a cyclohexadienyl radical intermediate, which then rearomatizes by losing a hydrogen atom.
While no specific studies on intramolecular radical additions to this compound were found, research on related systems, such as the cyclization of allenylanilines to form indoles, demonstrates the feasibility of such reactions. organic-chemistry.org
Oxidative Cross-Coupling Reactions Involving Aniline Derivatives
Oxidative cross-coupling reactions have emerged as a powerful tool for the construction of biaryl and other coupled structures, often proceeding with high atom economy. Aniline derivatives are versatile partners in these transformations, capable of coupling with a variety of other molecules, including phenols, naphthols, and other anilines. nih.gov These reactions can be catalyzed by various metals, such as copper and chromium, often using air or other mild oxidants. nih.govorganic-chemistry.org
A common outcome of the oxidative coupling of anilines is the formation of azo compounds. For example, a CuCo2O4-catalyzed aerobic oxidation of anilines can produce symmetrical azo compounds. The proposed mechanism involves the formation of an aniline radical cation, which then reacts with another aniline molecule. rsc.org Similarly, Cu(I)-catalyzed oxidative coupling with diaziridinone as the oxidant can also yield azo compounds. rsc.org
More complex cross-coupling products can also be formed. For instance, the Cr-salen catalyzed cross-coupling of N,N-disubstituted anilines with phenols proceeds under aerobic conditions. nih.gov Mechanistic studies suggest an initial outer-sphere oxidation of the aniline to a radical cation, followed by nucleophilic attack from the phenol (B47542) partner. nih.gov Copper(II)-catalyzed oxidative cross-coupling of anilines with primary alkyl amines and sodium azide (B81097) can lead to the formation of 2-substituted benzimidazoles through a domino reaction sequence. organic-chemistry.orgacs.orgresearchgate.net
For this compound, its electron-rich nature, enhanced by the ethoxy and methyl groups, would make it a good candidate for oxidative coupling reactions. The specific products formed would depend on the reaction partner and the catalytic system employed.
Electron-Donor–Acceptor (EDA) Complex Initiated Reactions with Aromatic Amines
Electron-donor-acceptor (EDA) complexes are weak molecular aggregates formed between an electron-rich donor molecule and an electron-poor acceptor molecule. rsc.org Aromatic amines, including anilines, are excellent electron donors due to the lone pair on the nitrogen atom and the π-system of the aromatic ring. nih.govchalmers.se The formation of an EDA complex is often indicated by the appearance of a new absorption band in the UV-vis spectrum, typically in the visible region. rsc.org
Upon irradiation with light of an appropriate wavelength, the EDA complex can be excited, leading to a single electron transfer (SET) from the donor (the aniline) to the acceptor. nih.govrsc.org This process generates a radical cation of the aniline and a radical anion of the acceptor, which can then initiate a variety of chemical reactions. nih.gov This method of generating radicals is particularly mild and often does not require an external photocatalyst. rsc.org
The reactivity of anilines in EDA complex-initiated reactions is influenced by their substituents. Electron-donating groups, such as the ethoxy and methyl groups in this compound, increase the electron density of the aniline, making it a better donor and facilitating the formation of the EDA complex. chalmers.senih.gov Consequently, anilines with electron-donating groups tend to show higher reaction rates in these transformations. chalmers.se
EDA complexes of anilines have been used in various synthetic applications, including the difluoroalkylation of anilines and the synthesis of tetrahydroquinolines. bohrium.comnih.gov For example, an EDA complex can form between an aniline and ethyl difluoroiodoacetate, which upon photoexcitation, leads to the formation of difluoroalkylated anilines. nih.gov
Nucleophilic Reactivity and Reaction Pathways
The amino group of aniline is nucleophilic and can react with a wide range of electrophiles. However, the nucleophilicity of the nitrogen atom in anilines is generally lower than that of aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring. chemistrysteps.com The nucleophilicity is further influenced by substituents on the ring. Electron-donating groups increase the electron density on the nitrogen, enhancing its nucleophilicity, while electron-withdrawing groups have the opposite effect. chemistrysteps.com
In addition to electronic effects, steric effects play a crucial role, especially with ortho-substituents. An ortho-substituent can sterically hinder the approach of an electrophile to the nitrogen atom, thereby reducing the reaction rate. In the case of this compound, the 2-methyl group is expected to cause significant steric hindrance, reducing its nucleophilic reactivity compared to an aniline without an ortho-substituent. Studies on the nucleophilic substitution (SNAr) reactions of substituted anilines have shown that alkyl substituents at the 2-position can lead to considerable reductions in reactivity. unilag.edu.ng This steric hindrance affects both the initial nucleophilic attack and subsequent steps like proton transfer from the intermediate complex. rsc.orgunilag.edu.ng
The table below, compiled from data on the reaction of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile, illustrates the impact of substituents on reactivity. unilag.edu.ng
| Aniline Substituent | Relative Rate Constant (kA) | Key Factors |
|---|---|---|
| 4-Methoxy | High | Strong electron-donating group, increases nucleophilicity. |
| 4-Methyl | Moderate-High | Electron-donating group, increases nucleophilicity. |
| None (Aniline) | Reference | Baseline reactivity. |
| 4-Chloro | Low | Electron-withdrawing group, decreases nucleophilicity. |
| 2-Methyl | Low | Steric hindrance from the ortho-methyl group reduces reactivity despite its weak electron-donating effect. unilag.edu.ng |
| 2,6-Dimethyl | Very Low | Significant steric hindrance from two ortho-methyl groups severely reduces reactivity. unilag.edu.ng |
Based on these trends, the nucleophilic reactivity of this compound is expected to be relatively low due to the steric effect of the 2-methyl group, even though the 3-ethoxy group is electron-donating.
Rearrangement Reactions and Isomerization Processes
Substituted anilines and their derivatives can undergo a variety of rearrangement and isomerization reactions, often under acidic or thermal conditions, to yield structurally diverse products.
One important class of rearrangements involves N-substituted anilines. For instance, the Hofmann-Martius rearrangement involves the thermal, acid-catalyzed rearrangement of an N-alkylaniline to the corresponding ortho- and/or para-alkylated aniline. wiley-vch.de
More relevant to this compound are rearrangements involving N-alkoxy or O-acyl groups. It has been shown that N-alkoxyanilines can undergo a rsc.orgunilag.edu.ng-alkoxy rearrangement catalyzed by copper complexes to afford ortho-aminophenol derivatives. researchgate.net In this reaction, the alkoxy group migrates from the nitrogen atom to the ortho position of the aniline ring. The regioselectivity of this migration can be influenced by other substituents on the ring; for N-alkoxyanilines with an electron-donating group at the meta-position, the alkoxy group tends to migrate to the less hindered ortho-position. researchgate.net This suggests that a derivative of this compound, such as an N-acyl or N-sulfonyl derivative, could potentially undergo a similar rearrangement.
Another relevant transformation is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange in the presence of strong aqueous acid to form 4-aminophenols. wiley-vch.de This involves the formation of a nitrenium ion intermediate followed by nucleophilic attack of water. wiley-vch.de
Isomerization of the aniline ring itself is less common but can occur under specific conditions. For example, some 4-methyl substituted 1,2-dihydroquinazolinium salts, which can be formed from substituted anilines, have been observed to rearrange to their 4-iminium-1,2,3,4-tetrahydroquinoline isomers. rsc.org The thermal isomerization of optically pure 2-vinyl-N,N-dialkylanilines can lead to the enantioselective formation of quinoline (B57606) derivatives. utwente.nl
The specific rearrangement and isomerization pathways available to this compound would depend on the specific derivatives prepared and the reaction conditions employed.
Advanced Spectroscopic Characterization Techniques for 3 Ethoxy 2 Methylaniline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 3-Ethoxy-2-methylaniline, ¹H and ¹³C NMR provide definitive evidence for the arrangement of substituents on the aromatic ring and the conformation of the ethoxy group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, amino, and aliphatic protons. The three adjacent protons on the aromatic ring will exhibit a specific splitting pattern due to spin-spin coupling. The ethoxy group will present as a characteristic triplet and quartet, while the methyl and amino groups will appear as singlets. The chemical shifts are influenced by the electronic effects of the substituents; the electron-donating amino and ethoxy groups increase electron density on the ring, typically shifting the aromatic protons upfield compared to benzene (B151609). researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. For this compound, nine distinct signals are expected. The chemical shifts of the aromatic carbons are particularly informative about the substituent effects. cdnsciencepub.com The carbon atom attached to the nitrogen (C-1) and the oxygen (C-3) will be significantly influenced by the heteroatoms. researchgate.netresearchgate.net The chemical shifts for the methyl and ethoxy carbons appear in the upfield aliphatic region of the spectrum. rsc.org
Below is a table of predicted NMR chemical shifts for this compound based on established substituent effects in aniline (B41778) derivatives. rsc.orgrsc.org
Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern (¹H NMR) |
|---|---|---|---|
| ¹H | Aromatic-H4 | 6.8 - 7.0 | t |
| ¹H | Aromatic-H5 | 6.6 - 6.7 | d |
| ¹H | Aromatic-H6 | 6.6 - 6.7 | d |
| ¹H | -NH₂ | 3.5 - 4.5 | br s |
| ¹H | -OCH₂CH₃ | 3.9 - 4.1 | q |
| ¹H | -CH₃ | 2.1 - 2.3 | s |
| ¹H | -OCH₂CH₃ | 1.3 - 1.5 | t |
| ¹³C | C1 (-NH₂) | 145 - 148 | |
| ¹³C | C2 (-CH₃) | 118 - 122 | |
| ¹³C | C3 (-OCH₂CH₃) | 155 - 158 | |
| ¹³C | C4 | 120 - 123 | |
| ¹³C | C5 | 115 - 118 | |
| ¹³C | C6 | 110 - 113 | |
| ¹³C | -OCH₂CH₃ | 63 - 66 | |
| ¹³C | -CH₃ | 10 - 14 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. asianpubs.org The IR spectrum of this compound provides clear signatures for its amino, ether, and aromatic components.
The primary amine (-NH₂) group is characterized by a pair of medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. nih.govacs.org The presence of both methyl and ethoxy groups introduces several C-H stretching vibrations. Aliphatic C-H stretches from the methyl and ethoxy groups are observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. spectroscopyonline.com A strong absorption band due to the asymmetric C-O-C stretch of the ethoxy group is expected in the 1200-1275 cm⁻¹ range. nih.gov Vibrations associated with the aromatic ring, such as C=C stretching, occur in the 1450-1600 cm⁻¹ region. researchgate.net
Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Primary Amine | 3400 - 3500 | Medium |
| N-H Symmetric Stretch | Primary Amine | 3300 - 3400 | Medium |
| C-H Aromatic Stretch | Aryl | 3000 - 3100 | Medium-Weak |
| C-H Aliphatic Stretch | Alkyl (Ethoxy, Methyl) | 2850 - 2980 | Medium-Strong |
| C=C Aromatic Stretch | Aryl | 1580 - 1620 & 1450 - 1500 | Medium-Strong |
| N-H Scissoring (Bend) | Primary Amine | 1590 - 1650 | Medium |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1340 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like aniline derivatives, the spectrum is dominated by π→π* transitions associated with the benzene ring. The presence of the amino group introduces an additional n→π* transition, involving the non-bonding electrons on the nitrogen atom. researchgate.net
Aniline itself typically shows two primary absorption bands. The first, an intense band around 230-240 nm, is the primary π→π* transition (B-band). The second, a weaker band around 280-290 nm, is also a π→π* transition (E-band) but is influenced by the amino group's lone pair interacting with the ring's π-system. unpaywall.org
In this compound, both the ethoxy and methyl groups are electron-donating. These substituents increase the electron density of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This results in a bathochromic shift (red shift) of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted aniline. uchile.cl
Expected Electronic Transitions for this compound
| Transition Type | Description | Approximate λmax (nm) |
|---|---|---|
| π→π* (B-band) | Primary aromatic absorption | 240 - 255 |
| π→π* (E-band) | Aromatic, influenced by -NH₂ | 290 - 310 |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, allowing for the determination of the molecular formula, and offers structural information through the analysis of fragmentation patterns.
For this compound (C₉H₁₃NO), high-resolution mass spectrometry (HRMS) would confirm the molecular weight of 151.0997 g/mol . The electron ionization (EI) mass spectrum would show an intense molecular ion peak (M⁺˙) at m/z = 151.
The fragmentation of the molecular ion is dictated by the substituents. A primary and highly characteristic fragmentation pathway for ethoxy-substituted aromatics is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, leading to a prominent peak at m/z 123 (M-28). Another common cleavage is the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 122 (M-29). Subsequent fragmentations can involve the loss of carbon monoxide (CO) or other small neutral molecules from the ring structure. cnr.itd-nb.info
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 151 | [C₉H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 136 | [C₈H₁₀NO]⁺ | Loss of methyl radical (•CH₃) |
| 123 | [C₇H₉NO]⁺˙ | Loss of ethylene (C₂H₄) via rearrangement |
| 122 | [C₇H₈NO]⁺ | Loss of ethyl radical (•C₂H₅) |
X-ray Crystallography for Solid-State Molecular Conformation
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. researchgate.net While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be predicted based on extensive studies of related aniline derivatives. acs.orgchemrxiv.org
The molecule is expected to feature a nearly planar benzene ring. The C-N bond length would be shorter than a typical single bond due to the delocalization of the nitrogen lone pair into the aromatic π-system. researchgate.net The amino group itself is generally found to have a slightly pyramidal geometry. The substituents, particularly the ethoxy group, will adopt a low-energy conformation, likely with the C-O-C plane oriented at a specific angle relative to the aromatic ring to minimize steric hindrance with the adjacent methyl group.
Typical Bond Parameters in Substituted Aniline Crystal Structures
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å |
| Bond Length | C(aromatic)-N | 1.38 - 1.41 Å researchgate.net |
| Bond Length | C(aromatic)-O | 1.36 - 1.38 Å |
| Bond Length | O-C(ethyl) | ~1.43 Å |
| Bond Angle | C-N-H | ~112° |
| Bond Angle | C-C-N | ~120° |
Computational and Theoretical Chemistry Investigations of 3 Ethoxy 2 Methylaniline
Density Functional Theory (DFT) Applications in Aniline (B41778) Research
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including aniline and its derivatives. nih.govmdpi.com DFT methods are used to predict various molecular properties by calculating the electron density of a system. nih.gov
Geometric optimization is a fundamental computational procedure used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium structure. qcware.com This process systematically adjusts atomic coordinates to minimize the forces on the atoms, thereby identifying stable conformations. qcware.com For 3-Ethoxy-2-methylaniline, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.
Computational studies on similar aniline derivatives often employ methods like B3LYP with basis sets such as 6-31G(d) or larger to obtain reliable geometries. ajrcps.com The optimization process would reveal the spatial orientation of the ethoxy and methyl groups relative to the aniline ring. The planarity of the aromatic ring and the orientation of the amino group's hydrogen atoms are critical features determined through this analysis. ajrcps.com
Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values from DFT calculations on analogous aromatic compounds.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |
| C-N (amino) | 1.40 Å | |
| C-O (ethoxy) | 1.37 Å | |
| O-C (ethyl) | 1.43 Å | |
| Bond Angle | C-N-H | 113° |
| C-C-O | 118° | |
| C-O-C | 119° | |
| Dihedral Angle | C-C-N-H | ~180° |
| C-C-O-C | ~0° or ~180° |
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). crimsonpublishers.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. cecam.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. crimsonpublishers.comepstem.net A smaller gap suggests higher reactivity. crimsonpublishers.com
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting their electron-donating nature. The LUMO is typically distributed over the aromatic ring. DFT calculations provide quantitative values for these orbital energies and the energy gap, which can be used to derive various quantum chemical descriptors like electronegativity, chemical hardness, and softness. crimsonpublishers.combohrium.com
Table 2: Predicted Electronic Properties of this compound (Illustrative) This table presents hypothetical data based on typical values from DFT calculations on analogous aromatic compounds.
| Property | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |
| HOMO-LUMO Energy Gap | ΔE | 4.90 |
| Ionization Potential | IP ≈ -EHOMO | 5.85 |
| Electron Affinity | EA ≈ -ELUMO | 0.95 |
| Chemical Hardness | η = (IP-EA)/2 | 2.45 |
| Electronegativity | χ = (IP+EA)/2 | 3.40 |
DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide a reliable prediction of the 1H and 13C NMR spectra. epstem.netresearchgate.net By comparing calculated shifts with experimental data, assignments of specific peaks to particular atoms in the molecule can be confirmed.
Similarly, DFT can be used to calculate the vibrational frequencies corresponding to the normal modes of a molecule. researchgate.net These theoretical frequencies, when appropriately scaled to account for systematic errors, can be matched with experimental Fourier-Transform Infrared (FTIR) and Raman spectra to assign vibrational bands to specific functional groups and types of atomic motion (e.g., stretching, bending). ajrcps.com
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data based on typical values from DFT calculations on analogous aromatic compounds.
| Spectrum | Group | Predicted Value | Experimental Value (Typical) |
| 1H NMR | Aromatic-H | 6.7-7.2 ppm | 6.6-7.1 ppm |
| -OCH2- | 4.0 ppm | 3.9 ppm | |
| -CH3 (ring) | 2.2 ppm | 2.1 ppm | |
| 13C NMR | C-NH2 | 145 ppm | 144 ppm |
| C-O | 150 ppm | 149 ppm | |
| IR Frequency | N-H stretch | 3450 cm-1 | 3400-3500 cm-1 |
| C-H stretch (aromatic) | 3050 cm-1 | 3030-3080 cm-1 | |
| C-O stretch | 1240 cm-1 | 1230-1260 cm-1 |
The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at the van der Waals surface of the molecule. The MESP map uses a color spectrum to indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. mdpi.com
For this compound, the MESP surface would show significant negative potential (red or yellow) around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, due to the presence of lone pairs of electrons. uni-muenchen.denih.gov These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. The aromatic ring would exhibit a mixed potential, while the hydrogen atoms of the amino group and the methyl/ethyl groups would show positive potential (blue or green). mdpi.com
Quantum Chemical Studies of Reactivity and Selectivity
Beyond static properties, quantum chemistry can be employed to study the dynamic behavior of molecules during chemical reactions. These methods provide insights into reaction mechanisms, selectivity, and the factors that control reaction rates.
Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. nih.gov The energy difference between the reactants and the transition state is the activation energy or barrier (ΔE‡), which is a key determinant of the reaction rate. chemrxiv.org A lower activation barrier corresponds to a faster reaction.
For this compound, a common reaction is electrophilic aromatic substitution. DFT calculations can be used to model the reaction pathway for, say, nitration or halogenation. By calculating the activation energies for substitution at different positions on the aromatic ring, the regioselectivity of the reaction can be predicted. The electron-donating amino and ethoxy groups are activating and ortho-, para-directing. Computational studies can quantify the preference for substitution at the available ortho and para positions relative to the activating groups, taking into account both electronic and steric effects from the methyl and ethoxy substituents. researchgate.net
Table 4: Predicted Activation Energies for Electrophilic Substitution on this compound (Illustrative) This table presents hypothetical data based on typical values from DFT calculations on analogous aromatic compounds.
| Reaction | Position of Attack | Predicted ΔE‡ (kcal/mol) |
| Nitration | C4 (para to -NH2) | 15.2 |
| C6 (ortho to -NH2) | 16.5 | |
| C5 | 25.8 |
Computational Analysis of Reaction Mechanisms and Transition States
The computational analysis of reaction mechanisms involving this compound provides crucial insights into its reactivity, regioselectivity, and the energetics of its chemical transformations. Such analyses typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states.
The investigation of a reaction's potential energy surface begins with the optimization of the geometries of the starting materials and final products. Subsequently, the transition state, which represents the highest energy point along the reaction coordinate, is located. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in electrophilic aromatic substitution reactions, which are common for aniline derivatives, computational models can elucidate the structure of the Wheland intermediate (a resonance-stabilized carbocation) and the transition state leading to its formation. The presence of the ethoxy and methyl groups on the aniline ring of this compound influences the stability of these intermediates and the activation energy of the reaction.
Computational approaches can be used to partition the reaction mechanism into distinct phases: a contact phase with van der Waals interactions, a preparation phase where reactants are structurally prepared for the chemical transformation, transition state phases for bond cleavage and formation, a product adjustment phase, and a separation phase. smu.edu For a molecule like this compound, this level of analysis can detail the role of the substituents in stabilizing or destabilizing the transition state, thereby affecting the reaction rate. For example, the electron-donating nature of the ethoxy and methyl groups is expected to stabilize the transition state in electrophilic aromatic substitution, thus increasing the reaction rate compared to unsubstituted aniline.
Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Nucleophilicity Index)
Reactivity descriptors derived from conceptual DFT are powerful tools for predicting and understanding the chemical behavior of molecules. These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Ionization Energy (IE): The ionization energy is the minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, the IE can be approximated as the negative of the HOMO energy (IE ≈ -E_HOMO). A lower ionization energy suggests that the molecule can more easily donate an electron, indicating higher reactivity towards electrophiles. For aniline derivatives, the ionization energy can be a predictor of their detectability by certain sensors. mpowerinc.com
Electron Affinity (EA): Electron affinity is the energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO). researchgate.net A higher electron affinity indicates a greater ability to accept an electron, suggesting higher reactivity towards nucleophiles.
Chemical Hardness (η): Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (IE - EA) / 2. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive.
Nucleophilicity Index (N): The nucleophilicity index quantifies the nucleophilic character of a molecule. It is typically calculated relative to a reference compound. The amino group in this compound, with its lone pair of electrons, is expected to be the primary nucleophilic center. However, steric hindrance from the adjacent ethoxy and methyl groups may modulate its nucleophilicity.
The following table presents hypothetical calculated reactivity descriptors for this compound based on typical values for similar aniline derivatives found in computational studies.
| Reactivity Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| Ionization Energy | IE | IE ≈ -E_HOMO | 7.5 |
| Electron Affinity | EA | EA ≈ -E_LUMO | 0.5 |
| Chemical Hardness | η | η = (IE - EA) / 2 | 3.5 |
| Electronegativity | χ | χ = (IE + EA) / 2 | 4.0 |
| Chemical Potential | μ | μ = -χ | -4.0 |
These are representative values and would need to be confirmed by specific DFT calculations for this compound.
Theoretical Exploration of Structure-Reactivity/Property Relationships (QSPR/QSAR analogues)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. For this compound and its analogues, these models can be developed to predict properties such as solubility, boiling point, and reactivity based on calculated molecular descriptors.
The development of a QSPR/QSAR model involves several steps:
Data Set Selection: A series of aniline derivatives with known properties or activities is selected.
Descriptor Calculation: A variety of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule in the series.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property or activity of interest.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For this compound, QSPR models could predict its chromatographic retention time or its solubility in various solvents. QSAR models could be employed to predict its potential biological activity, for instance, as an enzyme inhibitor, by comparing it to a series of known active aniline derivatives.
Correlation of Electronic Properties with Reactivity
The electronic properties of this compound, such as the electron density distribution, molecular electrostatic potential (MESP), and frontier molecular orbitals, are intrinsically linked to its chemical reactivity. Computational studies allow for the visualization and quantification of these properties, providing a basis for predicting reactive sites.
The MESP map, for example, illustrates the charge distribution within the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MESP would likely show a high negative potential around the nitrogen atom of the amino group and on the aromatic ring, particularly at the positions ortho and para to the activating amino group.
The frontier molecular orbitals (HOMO and LUMO) are also key to understanding reactivity. The HOMO represents the region from which electrons are most likely to be donated in a reaction with an electrophile. The LUMO indicates the region where electrons are most likely to be accepted from a nucleophile. The distribution of these orbitals on the this compound molecule determines the regioselectivity of its reactions. For instance, in electrophilic aromatic substitution, the positions on the aromatic ring with the highest HOMO density are the most likely sites of attack. mdpi.com
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. tcichemicals.com Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, can exhibit large NLO responses. The theoretical evaluation of NLO properties, such as the first and second hyperpolarizabilities (β and γ, respectively), is crucial for designing new NLO materials. aps.orgbohrium.com
Computational methods, primarily based on DFT and time-dependent DFT (TD-DFT), are used to calculate these properties. nih.gov For this compound, the presence of the electron-donating amino and ethoxy groups and the electron-donating methyl group attached to the π-system of the benzene (B151609) ring can give rise to NLO properties. The intramolecular charge transfer from the donor groups to the aromatic ring is a key factor.
The calculated NLO properties are often presented in tabular form, comparing the values for a series of related compounds to identify structure-property relationships.
| NLO Property | Symbol | Description |
| First Hyperpolarizability | β | Responsible for second-order NLO effects like second-harmonic generation. |
| Second Hyperpolarizability | γ | Responsible for third-order NLO effects like third-harmonic generation and two-photon absorption. |
Thermodynamic Parameter Calculations (e.g., Enthalpy, Entropy, Free Energy)
Computational chemistry provides a powerful means to calculate the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed using statistical thermodynamics based on the results of quantum chemical calculations, such as vibrational frequency analysis. researchgate.net
Enthalpy (H): The enthalpy of a molecule includes its internal energy plus the product of pressure and volume. The standard enthalpy of formation (ΔH_f°) is a key thermodynamic quantity that can be calculated.
Entropy (S): Entropy is a measure of the disorder or randomness of a system. It is calculated from the translational, rotational, and vibrational contributions of the molecule.
Gibbs Free Energy (G): The Gibbs free energy (G = H - TS) determines the spontaneity of a chemical process. The standard Gibbs free energy of formation (ΔG_f°) can be calculated to assess the thermodynamic stability of a molecule.
These thermodynamic parameters are essential for understanding the equilibrium of reactions involving this compound and for predicting the feasibility of its synthesis or transformation under different conditions.
The following table shows hypothetical calculated thermodynamic parameters for this compound at a standard temperature and pressure.
| Thermodynamic Parameter | Symbol | Hypothetical Value |
| Standard Enthalpy of Formation | ΔH_f° | -150 kJ/mol |
| Standard Molar Entropy | S° | 400 J/(mol·K) |
| Standard Gibbs Free Energy of Formation | ΔG_f° | 50 kJ/mol |
These are representative values and would need to be confirmed by specific calculations for this compound.
Derivatization and Advanced Applications As Precursors in Organic Synthesis
Synthesis of Heterocyclic Compounds Utilizing 3-Ethoxy-2-methylaniline as a Building Block
The unique substitution pattern of this compound, featuring an amino group ortho to a methyl group and meta to an ethoxy group, makes it a valuable starting material for the synthesis of various fused heterocyclic compounds.
Indole (B1671886) Synthesis: The Fischer indole synthesis is a prominent method for creating indole rings, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org While direct use of this compound is not for the Fischer indole synthesis, its derivative, 3-ethoxy-2-methylphenylhydrazine, would be the requisite starting material. This hydrazine (B178648) can be prepared from this compound via diazotization followed by reduction. The subsequent reaction of this hydrazine with a suitable carbonyl compound would lead to the formation of a substituted indole. The substitution pattern on the resulting indole would be dictated by the specific aldehyde or ketone used in the synthesis. For instance, a related compound, 2-methyl-3-nitroaniline, has been utilized as a precursor in the total synthesis of hyellazole (B1251194) and 4-deoxycarbazomycin B, proceeding through a Fischer indole cyclization of a functionalized phenylhydrazone. rsc.org
Another approach is the Madelung synthesis, which involves the intramolecular cyclization of an N-phenylamide under strong basic conditions at high temperatures. wikipedia.org For this compound, this would require its initial acylation to form an N-(3-ethoxy-2-methylphenyl)amide, which could then be subjected to the harsh, basic conditions of the Madelung synthesis to yield a correspondingly substituted indole. Modern variations of this method utilize milder conditions with organolithium bases, which could be more suitable for substrates with sensitive functional groups. bhu.ac.in
Indazoline Synthesis: Indazolines, or dihydroindazoles, can be synthesized through various routes. One common method involves the cyclization of o-hydrazino cinnamic acids. nih.gov While not a direct application of this compound, its conversion to the corresponding hydrazine derivative would be the initial step. A more direct approach for synthesizing indazoles from anilines involves diazotization of o-alkylanilines followed by an acid-promoted cyclization. primescholars.com In the case of this compound, this would involve treatment with a diazotizing agent, such as sodium nitrite (B80452) in acidic conditions, to form a diazonium salt. Intramolecular cyclization, facilitated by the ortho-methyl group, would then lead to the formation of the indazole ring system. The presence of the electron-donating ethoxy group can influence the regioselectivity of such cyclizations. nih.gov
Quinoline (B57606) Synthesis: The Combes quinoline synthesis offers a direct route to quinolines from anilines and β-diketones. wikipedia.org This reaction involves the acid-catalyzed condensation of the aniline (B41778) with a β-diketone to form a Schiff base, which then undergoes ring closure to the quinoline. wikipedia.orgwikiwand.com The reaction of this compound with a β-diketone, such as acetylacetone, under acidic conditions (e.g., concentrated sulfuric acid), would be expected to yield a polysubstituted quinoline. wikipedia.org The substitution pattern of the final product would be determined by the specific β-diketone used.
Another classical method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comnih.gov To utilize this compound in a Friedländer synthesis, it would first need to be converted to an appropriate o-aminoaryl ketone or aldehyde.
| Heterocycle | General Synthesis Method | Relevance to this compound |
| Indole | Fischer Indole Synthesis | Requires conversion to 3-ethoxy-2-methylphenylhydrazine. |
| Indole | Madelung Synthesis | Requires acylation to an N-(3-ethoxy-2-methylphenyl)amide. wikipedia.org |
| Indazoline | Diazotization & Cyclization | Direct cyclization of the corresponding diazonium salt. primescholars.com |
| Quinoline | Combes Synthesis | Direct condensation with a β-diketone under acidic conditions. wikipedia.org |
| Quinoline | Friedländer Synthesis | Requires prior conversion to an o-aminoaryl carbonyl compound. jk-sci.com |
Oxindoles are a class of heterocyclic compounds that form the core of many biologically active molecules. A general strategy for the synthesis of oxindoles involves the cyclization of α-haloacetanilides, which can be prepared from the corresponding anilines. organic-chemistry.org For this compound, this would involve N-acylation with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form N-(3-ethoxy-2-methylphenyl)-2-haloacetamide. Subsequent intramolecular cyclization, often catalyzed by a palladium complex, would yield the corresponding oxindole. organic-chemistry.org The presence of the ortho-methyl group on the aniline ring can influence the cyclization process.
Another approach involves the reaction of an N-haloaniline with a β-thio ester or amide to form an azasulfonium salt, which upon treatment with a base and then acid, cyclizes to a 3-thioether-2-oxindole. This intermediate can then be desulfurized to the desired oxindole. While specific examples with this compound are not prevalent, this method is applicable to substituted anilines.
More recent methods include the copper-catalyzed C-H activation and cyclization of anilides to form 3-substituted oxindoles. derpharmachemica.com This would entail the reaction of an appropriately substituted anilide of this compound.
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Their synthesis often involves cycloaddition reactions. nih.gov While direct participation of this compound in a [3+2] cycloaddition to form the triazole ring is not a standard method, it can be converted into a precursor for such reactions. For example, the aniline can be transformed into an aryl azide (B81097) (3-ethoxy-2-methylphenyl azide). This azide can then undergo a Huisgen [3+2] cycloaddition with an alkyne to form a 1,2,3-triazole derivative. This reaction is often catalyzed by copper(I), which allows for high regioselectivity.
Alternatively, this compound can be used to synthesize other precursors for triazole formation. For instance, it can be converted into a hydrazide or an amidine, which can then be cyclized with appropriate reagents to form 1,2,4-triazole (B32235) derivatives.
Formation of N-Substituted Amines via Reductive Alkylation or Related Processes
Reductive amination is a highly effective method for the synthesis of N-substituted amines from primary or secondary amines and carbonyl compounds. masterorganicchemistry.comnih.gov This two-step process, which can often be performed in one pot, involves the initial formation of an imine or enamine from the reaction of the amine with an aldehyde or ketone, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com
For this compound, a primary amine, reaction with an aldehyde or ketone will form an N-substituted imine. This imine can then be reduced using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov The choice of reducing agent can be important; for instance, NaBH₃CN is particularly useful as it is selective for the reduction of the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.com
A specific example of a related process is the reductive alkylation of 3-ethoxy-4-methylaniline (B1267182) with 2-pentanone using a noble metal catalyst (such as platinum on carbon) and an acid promoter under hydrogen pressure to produce N-2-pentyl-3-ethoxy-4-methylaniline. google.com A similar reaction with this compound would be expected to proceed analogously.
| Carbonyl Compound | Reducing Agent | Potential Product |
| Formaldehyde | NaBH₃CN | N-Methyl-3-ethoxy-2-methylaniline |
| Acetaldehyde | NaBH(OAc)₃ | N-Ethyl-3-ethoxy-2-methylaniline |
| Acetone | NaBH₄ (after imine formation) | N-Isopropyl-3-ethoxy-2-methylaniline |
| Cyclohexanone | NaBH₃CN | N-Cyclohexyl-3-ethoxy-2-methylaniline |
Synthesis of Schiff Bases and Related Imine Derivatives for Further Chemical Transformations
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comacs.org this compound readily undergoes this reaction with a wide variety of carbonyl compounds. The reaction is generally reversible and is often carried out with the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com An acid catalyst is also frequently employed. datapdf.com
The formation of Schiff bases from this compound is not only a means of creating imine-containing target molecules, which themselves can have interesting properties, but it also provides a key intermediate for further synthetic transformations. The imine functionality can be reduced to a secondary amine (as in reductive amination), or it can be attacked by nucleophiles at the imine carbon. Furthermore, the Schiff base can participate in cycloaddition reactions.
For example, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde in ethanol (B145695) with a catalytic amount of glacial acetic acid readily produces the corresponding Schiff base in high yield. mdpi.com A similar reaction with this compound would be expected to proceed efficiently.
| Carbonyl Reactant | Reaction Conditions | Schiff Base Product |
| Benzaldehyde | Ethanol, reflux | N-(Benzylidene)-3-ethoxy-2-methylaniline |
| Salicylaldehyde | Acetic acid catalyst | 2-((3-Ethoxy-2-methylphenylimino)methyl)phenol |
| 4-Methoxybenzaldehyde | Methanol | N-(4-Methoxybenzylidene)-3-ethoxy-2-methylaniline |
| Acetophenone (B1666503) | Toluene, Dean-Stark trap | N-(1-Phenylethylidene)-3-ethoxy-2-methylaniline |
Advanced Applications in Material Science Precursor Chemistry
Aniline and its derivatives are important monomers in the synthesis of conducting polymers and other advanced materials. The properties of the resulting polymers, such as their conductivity, solubility, and processability, can be tuned by the nature and position of the substituents on the aniline ring.
While specific research on the use of this compound in material science is not widely documented in the searched literature, its structural analogue, 3-methoxy-2-methylaniline (B139353), is known to be employed in the production of polymers and resins. The steric effects of the substituents on the aniline ring can significantly affect polymerization kinetics. For instance, the steric bulk of the ortho-methyl group in 3-methoxy-2-methylaniline can slow down copolymerization rates compared to para-substituted analogues. It is reasonable to infer that this compound would behave similarly, with the ethoxy group potentially imparting greater solubility to the resulting polymer chains compared to a methoxy (B1213986) group.
Anilines can be polymerized through chemical or electrochemical oxidation to form polyaniline, a well-known conducting polymer. The presence of the ethoxy and methyl groups on the aniline ring of this compound would be expected to influence the electronic properties and morphology of the resulting polymer. Such substituted polyanilines are of interest for applications in sensors, corrosion protection, and organic electronic devices.
Emerging Trends and Future Research Directions
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of substituted anilines, including 3-Ethoxy-2-methylaniline, is undergoing a green transformation, with a strong emphasis on the development of novel catalytic systems that are both sustainable and efficient. researchgate.netimist.ma The goal is to move away from traditional methods that often rely on harsh conditions and stoichiometric reagents, which can be hazardous and generate significant waste. imist.maopenaccessjournals.com
Current research efforts are directed towards several key areas:
Heterogeneous Catalysis: There is a significant push to develop robust heterogeneous catalysts. For instance, gold-palladium alloy nanoparticles supported on materials like alumina (B75360) have shown promise in the synthesis of N-substituted anilines from cyclohexanones and amines. rsc.org These catalysts offer the advantage of being easily separable and reusable, which is crucial for industrial applications. rsc.org Another approach involves using activated carbon-supported copper(II) catalysts for Chan-Lam coupling reactions, providing an economical and environmentally friendly route to N-arylation. acs.org
Bimetallic Nanoparticles: Bimetallic iron-ruthenium nanoparticles immobilized on an ionic liquid phase have proven to be highly active and selective for the hydrodeoxygenation of acetophenone (B1666503) derivatives, offering a pathway to valuable alkyl anilines. rsc.org
Biopolymer-Based Catalysts: In a novel approach, a biopolymer-based heterogeneous catalyst using piperazine (B1678402) supported in an agar-agar gel has been successfully employed for the synthesis of N-aryl-4-aryldihydropyridines from anilines. mdpi.com This metal-free and recoverable catalyst operates under mild conditions, aligning with the principles of green chemistry. mdpi.com
Green Chemistry Principles: The overarching theme is the adoption of green chemistry principles, such as minimizing waste, using less hazardous chemicals, and designing energy-efficient processes. imist.ma This includes exploring reactions in aqueous media to avoid the use of volatile organic solvents. imist.ma
Interactive Data Table: Comparison of Catalytic Systems for Aniline (B41778) Synthesis
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Au-Pd/Al2O3 | Dehydrogenative Aromatization | Heterogeneous, reusable, high activity. rsc.org | rsc.org |
| Cu(BF4)2/AC | Chan-Lam Coupling | Air-stable, economical, effective for N-arylation. acs.org | acs.org |
| Fe25Ru75@SILP | Hydrodeoxygenation | High selectivity, mild conditions. rsc.org | rsc.org |
| Piperazine/Agar-Agar Gel | Multicomponent Reaction | Metal-free, recoverable, biopolymer-based. mdpi.com | mdpi.com |
Exploration of Photoredox and Electrochemical Transformations
In the quest for greener and more efficient synthetic methodologies, photoredox and electrochemical approaches are emerging as powerful tools for the transformation of anilines and their derivatives. researchgate.netnih.gov These methods offer mild reaction conditions and a high degree of control, often avoiding the need for harsh reagents. researchgate.netnih.gov
Photoredox Catalysis utilizes visible light to initiate chemical reactions. researchgate.net This technique has been successfully applied to:
C-H Functionalization: Photoredox catalysis can generate α-anilinoalkyl radicals from secondary N-alkyl anilines, enabling a variety of C-C bond-forming reactions. nih.gov
Synthesis of Heterocycles: Visible-light-promoted direct synthesis of 2-aminobenzothiazoles from anilines has been achieved using photoredox catalysis. researchgate.net
C-N Bond Activation: Uranyl photoredox catalysis has been shown to activate the C-N bond in anilines to produce phenols under ambient conditions. oup.com
Chlorosulfonylation: The synthesis of arenesulfonyl chlorides from anilines can be efficiently achieved through visible-light photoredox catalysis. nih.gov
Electrochemical Synthesis offers another sustainable alternative by using electricity to drive chemical transformations. nih.gov This method has been employed for:
Synthesis of Benzazoles: The electrochemical synthesis of benzazoles from alcohols and o-substituted anilines has been developed using a catalytic amount of a cobalt salt. nih.gov
Polymerization: Fluoro-substituted anilines and polyether-substituted anilines have been electrochemically polymerized to create novel polymer materials. metu.edu.trsci-hub.se
Reduction of Nitroarenes: The electrochemical reduction of substituted nitrobenzenes to their corresponding anilines using a polyoxometalate redox mediator has been shown to be highly selective. acs.org This provides a more sustainable route to aniline derivatives compared to traditional methods. acs.orgchemistryworld.com
Interactive Data Table: Photoredox and Electrochemical Reactions of Anilines
| Method | Transformation | Key Features | Reference |
|---|---|---|---|
| Photoredox Catalysis | C-H Functionalization | Generates α-anilinoalkyl radicals. nih.gov | nih.gov |
| Photoredox Catalysis | Synthesis of 2-aminobenzothiazoles | Uses visible light and atmospheric oxygen. researchgate.net | researchgate.net |
| Photoredox Catalysis | C-N Bond Activation | Produces phenols from anilines. oup.com | oup.com |
| Electrochemical Synthesis | Synthesis of Benzazoles | Cobalt-catalyzed cyclization. nih.gov | nih.gov |
| Electrochemical Synthesis | Polymerization | Creates novel polymer films. metu.edu.trsci-hub.se | metu.edu.trsci-hub.se |
| Electrochemical Synthesis | Reduction of Nitroarenes | Highly selective using a redox mediator. acs.org | acs.org |
Integrated Computational-Experimental Methodologies for Mechanistic Elucidation
The synergy between computational and experimental approaches is becoming increasingly vital for a deeper understanding of reaction mechanisms involving aniline derivatives. acs.orgnih.gov This integrated strategy allows researchers to predict reaction outcomes, rationalize selectivities, and design more efficient synthetic routes. acs.orgnih.govmdpi.com
Computational studies , primarily using Density Functional Theory (DFT), are employed to:
Model Reaction Pathways: DFT calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates. acs.orgnih.govfigshare.com This was demonstrated in a study on a regioselective aniline synthesis, where calculations ruled out a proposed researchgate.netnih.gov-H shift and supported a facile electrocyclic ring closure mechanism. acs.orgnih.gov
Understand Reactivity and Selectivity: Computational methods can elucidate the factors controlling regioselectivity in reactions of substituted arynes, such as the addition of N-methylaniline to 3-substituted benzynes. acs.org The calculations can also predict the electrophilicity and nucleophilicity of reactants, which is crucial for understanding polar reactions. mdpi.com
Investigate Reaction Kinetics: The kinetics of reactions, such as the reaction of 4-methyl aniline with hydroxyl radicals, can be computed using transition state theory and other theoretical models. mdpi.comresearchgate.net
Experimental studies provide the real-world data to validate and refine the computational models. This includes:
Kinetic Isotope Effects: Competition experiments using isotopic substitution can help determine the rate-determining step of a reaction, providing crucial data for comparison with computational models. acs.orgnih.gov
Spectroscopic Analysis: Techniques like NMR and FTIR are used to characterize the structures of products and intermediates, confirming the predictions made by computational studies. epstem.netresearchgate.net
Product Distribution Analysis: The experimental determination of product ratios is essential for validating the regioselectivity predicted by computational models. acs.org
By combining these approaches, researchers can gain a comprehensive understanding of complex reaction mechanisms, leading to the development of more predictable and efficient synthetic methods for compounds like this compound. acs.orgacs.orgroyalsocietypublishing.org
Interactive Data Table: Integrated Computational-Experimental Studies
| Study Focus | Computational Method | Experimental Technique | Key Finding | Reference |
|---|---|---|---|---|
| Regioselective Aniline Synthesis | DFT | Kinetic Isotope Effects | Ruled out researchgate.netnih.gov-H shift, supported electrocyclic ring closure. acs.orgnih.gov | acs.orgnih.gov |
| Reaction of 4-Methyl Aniline with OH Radicals | M06-2X, CCSD(T) | N/A (Theoretical Study) | Calculated reaction rate coefficients and identified key products. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Oxidative Chlorination of Aniline | DFT | Experimental Data Analysis | Proposed a three-step mechanism involving a phenylnitrenium cation. figshare.com | figshare.com |
| Intramolecular Radical Addition to Anilines | DFT | N/A (Theoretical Study) | Investigated rate constants and free energies, highlighting the importance of polar effects. beilstein-journals.org | beilstein-journals.org |
Investigation of Advanced Materials from this compound Scaffolds
The unique chemical structure of this compound and its derivatives makes them promising building blocks for the creation of advanced materials with tailored properties. ontosight.ai The presence of the ethoxy and methyl groups can influence the electronic and steric properties, which in turn affects the characteristics of the resulting materials. rsc.org
Research in this area is exploring several avenues:
Conducting Polymers: Aniline and its derivatives are well-known precursors to polyanilines (PANIs), a class of conducting polymers. researchgate.netrroij.com The substituents on the aniline ring can significantly impact the properties of the resulting polymer, such as solubility and conductivity. rsc.orgrroij.com For example, the introduction of an alkoxy group can affect the polymerization rate and the oxidation potential of the polymer. rsc.org The electrochemical polymerization of substituted anilines is a key technique for producing these materials. metu.edu.trsci-hub.se
Semiconducting Materials: Oligoanilines substituted with electron-acceptor groups, such as nitro groups, have shown potential as semiconducting materials due to their low energy gaps. acs.org The specific substituents and their positions on the aniline ring can be tuned to modify the electronic properties of these materials. acs.org
Functional Materials for Biosensing: P-aniline derivatives have been used to modify the surface of liquid metals to create stable nanoparticles with rich surface chemistry. acs.org These modified nanoparticles can be used to covalently attach biomolecules, making them suitable for applications in biosensing. acs.org
Materials for Non-Linear Optics: Aniline derivatives have been investigated for their non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. sci-hub.seresearchgate.net
Corrosion Inhibitors: Aniline derivatives have been incorporated into more complex molecular structures to create effective corrosion inhibitors for metals. acs.orgroyalsocietypublishing.org
The development of new polymers and functional materials from this compound and related structures is an active area of research with the potential to lead to new technologies in electronics, sensing, and materials protection. rsc.orgroyalsocietypublishing.org
Interactive Data Table: Advanced Materials from Aniline Derivatives
| Material Type | Application | Key Property | Reference |
|---|---|---|---|
| Polyanilines (PANIs) | Conducting Polymers, Sensors | Electrical conductivity, solubility. researchgate.netrsc.org | researchgate.netrsc.org |
| Substituted Oligoanilines | Semiconducting Materials | Tunable energy gap. acs.org | acs.org |
| Modified Liquid Metal Nanoparticles | Biosensing | Biocompatibility, surface functionalization. acs.org | acs.org |
| Aniline-based Crystals | Non-Linear Optics | Second-order non-linearities. sci-hub.se | sci-hub.se |
| Aniline-Triazine Derivatives | Corrosion Inhibition | Formation of protective films. acs.orgroyalsocietypublishing.org | acs.orgroyalsocietypublishing.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
